REACTION_CXSMILES
|
[CH2:1]([O:4][NH:5][C:6]1[C:11]([NH:12][CH:13]=O)=[C:10]([Cl:15])[N:9]=[C:8]([NH:16]C=O)[N:7]=1)[CH:2]=[CH2:3]>C(OC(OCC)OCC)(=O)C>[CH2:1]([O:4][N:5]1[CH:13]=[N:12][C:11]2[C:6]1=[N:7][C:8]([NH2:16])=[N:9][C:10]=2[Cl:15])[CH:2]=[CH2:3]
|
Name
|
4-allyloxyamino-6-chloro-2.5-diformamido pyrimidine
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C(C=C)ONC1=NC(=NC(=C1NC=O)Cl)NC=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (5 ml)
|
Type
|
ADDITION
|
Details
|
containing 0.88 ammonia (10 ml)
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel (eluted with ethyl acetate hexane 1:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)ON1C2=NC(=NC(=C2N=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |